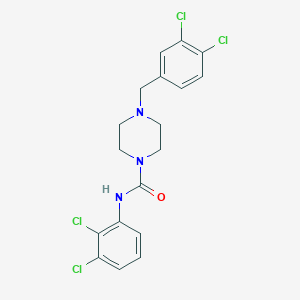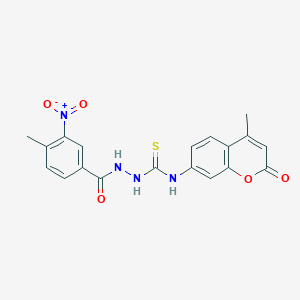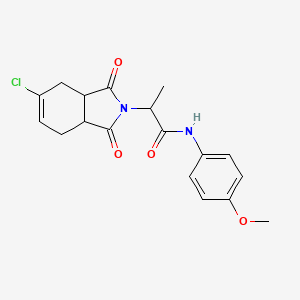
1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EFP, is a synthetic compound that belongs to the class of pyrrolidinecarboxamides. EFP has been extensively studied for its potential applications in scientific research, particularly in the areas of neuroscience and pharmacology. In
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act on multiple targets in the body. 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. These neurotransmitters are involved in a wide range of physiological processes, including mood regulation, motor control, and cognition.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have analgesic and anti-inflammatory effects, which may be mediated through its inhibition of COX-2. In addition, 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anticancer properties, and it has been studied as a potential chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its well-established synthesis method and purity. 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide can be obtained in high yields and purity, which is important for reproducibility of results. In addition, 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in animal models, and its potential applications in neuroscience and pharmacology are well-documented. However, one of the limitations of using 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential toxicity. While 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective and anticancer properties, it may also have undesirable side effects, particularly at high doses.
Direcciones Futuras
There are several future directions for research on 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential as an analgesic and anti-inflammatory agent. 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have these properties in animal models, and further studies are needed to determine its potential in humans. Finally, 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anticancer properties, and further studies are needed to determine its potential as a chemotherapeutic agent.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been primarily studied for its potential applications in neuroscience and pharmacology. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential as an analgesic and anti-inflammatory agent. In addition, 1-(4-ethoxyphenyl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anticancer properties, and it has been studied as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-23-15-7-5-14(6-8-15)20-12-13(10-17(20)21)18(22)19-11-16-4-3-9-24-16/h3-9,13H,2,10-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASORGOZBVALPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4119318.png)

![4-chloro-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4119322.png)
![3-hydroxy-3-(4-nitrophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119323.png)

![methyl 3-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4119333.png)

![N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4119360.png)


![diethyl 3-methyl-5-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4119394.png)
![N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]acetamide](/img/structure/B4119396.png)
![3-(4-fluorophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119399.png)